![molecular formula C13H11FO3S B2675909 Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate CAS No. 338417-95-1](/img/structure/B2675909.png)
Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate is a chemical compound with the molecular formula C13H11FO3S and a molecular weight of 266.29 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine . The compound is characterized by the presence of a thiophene ring, a fluorobenzyl group, and a methoxycarbonyl group, which contribute to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate typically involves the reaction of 3-hydroxythiophene-2-carboxylic acid with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . The resulting intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in an organic solvent like tetrahydrofuran (THF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Amino derivatives and thiol derivatives.
Applications De Recherche Scientifique
Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate can be compared with other similar compounds, such as:
Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate: Similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical reactivity and biological activity.
Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate: Contains a bromine atom, leading to variations in its physical and chemical properties.
Methyl 3-[(4-methylbenzyl)oxy]-2-thiophenecarboxylate: Features a methyl group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its lipophilicity and metabolic stability .
Propriétés
IUPAC Name |
methyl 3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3S/c1-16-13(15)12-11(6-7-18-12)17-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUPKWHRUCKBSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(1R,3'S,4S,4'R,5'S,6S,7S,8R,9S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethyl-4'-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-3'-yl] acetate](/img/structure/B2675826.png)
![3-(1-Bicyclo[1.1.1]pentanyl)pyrrolidine;hydrochloride](/img/structure/B2675827.png)
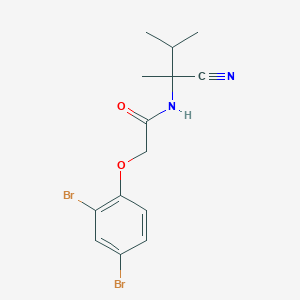
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}acetamide](/img/structure/B2675834.png)

![N-(1-cyanocyclohexyl)-2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B2675838.png)
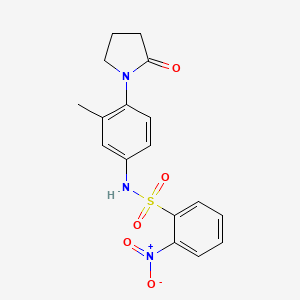
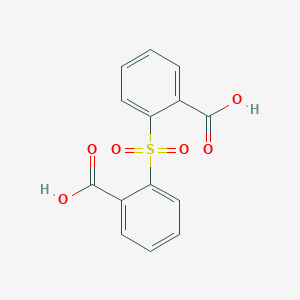
![6-(3-methoxyphenyl)-N-(3-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2675842.png)
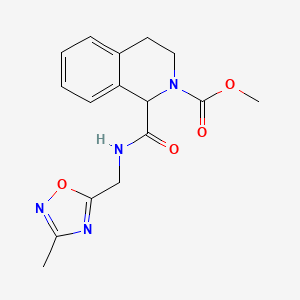
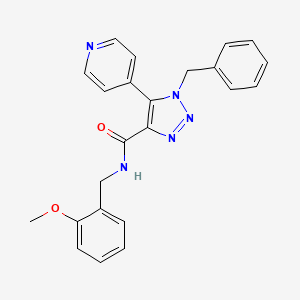
![Cyclopropyl-[(1R,2R)-2-phenylcyclopropyl]methanone](/img/structure/B2675847.png)
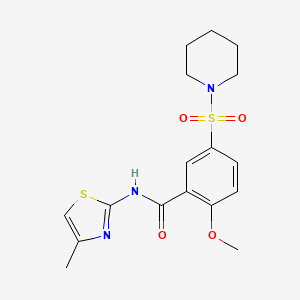
![N-(2,4-dimethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2675849.png)
